molecular formula C6H8ClN3O B3365407 2-Aminopyridine-3-carboxamide hydrochloride CAS No. 1221723-00-7

2-Aminopyridine-3-carboxamide hydrochloride

Cat. No. B3365407
CAS RN: 1221723-00-7
M. Wt: 173.6 g/mol
InChI Key: JXJFVVVTJFMUGQ-UHFFFAOYSA-N
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Description

2-Aminopyridine-3-carboxamide hydrochloride is a chemical compound with the linear formula C5H7ClN2 . It is also known as 2-Aminonicotinic acid or 2-Aminopyridine-3-carboxylic acid .


Synthesis Analysis

2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .


Molecular Structure Analysis

The empirical formula of 2-Aminopyridine-3-carboxamide hydrochloride is C6H7N3O . Its molecular weight is 137.14 . The SMILES string representation is NC(=O)c1cccnc1N .


Chemical Reactions Analysis

2-Aminopyridine is known for the synthesis of diverse biological molecules . It serves as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .


Physical And Chemical Properties Analysis

2-Aminopyridine-3-carboxamide hydrochloride is a powder with a melting point of 194-200 °C . Its molecular weight is 137.14 .

Safety and Hazards

2-Aminopyridine-3-carboxamide hydrochloride is considered hazardous. It may cause skin irritation, serious eye irritation, and is toxic if swallowed . It is classified as Acute Tox. 3 Oral, Eye Irrit. 2, and Skin Sens. 1 .

Future Directions

2-Aminopyridine is a promising compound in drug discovery, known for the synthesis of diverse biological molecules . It is expected to continue to serve as a key component in the synthesis of low-molecular weight molecules for use as pharmacophores against various biological targets .

properties

IUPAC Name

2-aminopyridine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O.ClH/c7-5-4(6(8)10)2-1-3-9-5;/h1-3H,(H2,7,9)(H2,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJFVVVTJFMUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopyridine-3-carboxamide hydrochloride

CAS RN

1221723-00-7
Record name 3-Pyridinecarboxamide, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221723-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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